Diethyl 3-methyl-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethyl 3-methyl-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C22H26N2O7S2 and its molecular weight is 494.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Mechanistic Studies
Research has been conducted on the synthesis of thiophene derivatives with a variety of substituents, highlighting a keen interest in developing new methods and understanding reaction mechanisms. For instance, Kim & Kim (2000) described a facile synthesis of 3-alkylamino-5-arylthiophenes, showcasing the versatility of thiophene derivatives in organic synthesis Kim & Kim, 2000. Similarly, studies on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates by Ruano, Fajardo, & Martín (2005) provide insights into creating functionalized isoxazoles, highlighting the adaptability of thiophene derivatives in constructing complex molecular architectures Ruano, Fajardo, & Martín, 2005.
Biological Activity
The exploration of the biological activity of thiophene derivatives has been a significant area of interest. Liu et al. (1996) synthesized and evaluated 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone for their potential antineoplastic activity, demonstrating the pharmaceutical applications of these compounds Liu et al., 1996.
Electrochemical and Optical Properties
Further, the study of electrochemical and optical properties of thiophene derivatives has garnered attention. Gütschow et al. (1999) synthesized 2-(diethylamino)thieno1,3ŏxazin-4-ones as inhibitors of human leukocyte elastase, illustrating the potential of thiophene derivatives in medicinal chemistry Gütschow et al., 1999. Moreover, the development of novel electrochromic materials, as researched by Algi et al. (2013), who copolymerized thiophene derivatives with 3,4-ethylenedioxythiophene (EDOT), showcases the application of these compounds in advanced materials science Algi et al., 2013.
Properties
IUPAC Name |
diethyl 3-methyl-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O7S2/c1-4-30-21(26)17-14(3)18(22(27)31-5-2)32-20(17)23-19(25)15-8-10-16(11-9-15)33(28,29)24-12-6-7-13-24/h8-11H,4-7,12-13H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECLKFLHTYFHHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.